5,6,7,8,9,10-Hexahydrobenzocyclooctene

Description

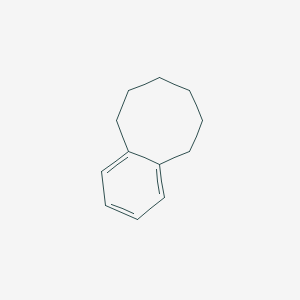

5,6,7,8,9,10-Hexahydrobenzocyclooctene is a partially saturated bicyclic hydrocarbon consisting of a benzene ring fused to an eight-membered cycloalkene. Its structure is characterized by the fusion of aromatic and aliphatic systems, which imparts unique chemical and physical properties. Alternative names include Benzocyclooctene,5,6,7,8,9,10-hexahydro, 1,2-hexamethylene-benzene, and cyclooctabenzene . The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and functionalized annulenes .

Propriétés

IUPAC Name |

5,6,7,8,9,10-hexahydrobenzo[8]annulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-2-4-8-12-10-6-5-9-11(12)7-3-1/h5-6,9-10H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKYNRATSQVVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=CC=CC=C2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148114 | |

| Record name | 5,6,7,8,9,10-Hexahydrobenzocyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-69-3 | |

| Record name | 5,6,7,8,9,10-Hexahydrobenzocyclooctene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8,9,10-Hexahydrobenzocyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

The substrate, 1,5,9-cyclododecatriene, undergoes cyclization under mild conditions (room temperature, inert atmosphere) with a catalytic loading of 5–10 mol% Cp₂TiCl₂-LAHδ. The reaction proceeds via a concerted metal-mediated mechanism , where titanium coordinates to the triene system, facilitating electron redistribution and stabilizing the transition state. This process yields four stereoisomeric tricyclododecenes, including the target compound 4 , alongside isomers 1 , 2 , and 3 .

Product Distribution and Isolation

The product mixture typically comprises:

-

cis,anti,cis-tricyclo[7.3.0.0²,⁶]-7-dodecene (1) : 35–40%

-

cis,syn,trans-tricyclo[7.3.0.0²,⁶]-7-dodecene (2) : 25–30%

-

trans,syn-tricyclo[7.3.0.0²,⁶]-6-dodecene (3) : 15–20%

-

This compound (4) : 10–15%

Separation is achieved via fractional distillation followed by silica gel chromatography. Structural elucidation of 4 was confirmed by ¹H NMR , ¹³C NMR , and mass spectrometry, revealing characteristic signals for the strained cyclooctene ring (δ 5.4–5.6 ppm for olefinic protons) and benzannulated protons (δ 6.8–7.1 ppm).

Pyrolytic Decomposition of JP-10 Fuel

An alternative route involves the high-temperature pyrolysis of JP-10 (exo-tetrahydrodicyclopentadiene), a military-grade jet fuel. Under controlled conditions, JP-10 decomposes into smaller hydrocarbons, including this compound, via radical-mediated pathways.

Experimental Setup and Parameters

Pyrolysis is conducted in flow tube reactors or jet-stirred reactors under the following conditions:

-

Temperature : 930–1,700 K

-

Pressure : 1–3 bar

-

Residence time : 2–6,000 ms

Key intermediates include cyclopentadienyl radicals (C₅H₅- ) and benzyl radicals (C₇H₇- ), which recombine to form the tricyclic scaffold of 4 .

Product Analysis and Yields

Gas chromatography-mass spectrometry (GC-MS) of pyrolysates identifies 4 as a minor product (≤5% yield), alongside dominant species like ethylene (C₂H₄), benzene (C₆H₆), and naphthalene (C₁₀H₈). The low yield is attributed to competing pathways for PAH (polycyclic aromatic hydrocarbon) formation.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization Strategies

Enhancing Catalytic Cyclization Efficiency

Recent studies suggest modifying the titanium catalyst with bulky ligands (e.g., substituted cyclopentadienyl groups) to improve stereocontrol. For instance, Cp*TiCl₂ (pentamethylcyclopentadienyl titanium dichloride) increases the yield of 4 to 18–22% by reducing steric hindrance during ring closure.

Analyse Des Réactions Chimiques

Types of Reactions

5,6,7,8,9,10-Hexahydrobenzocyclooctene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Further hydrogenation can lead to the formation of fully saturated cyclooctane derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with a palladium catalyst at elevated pressures.

Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of cyclooctanone or cyclooctanoic acid.

Reduction: Formation of cyclooctane.

Substitution: Formation of brominated derivatives such as 1-bromo-5,6,7,8,9,10-hexahydrobenzocyclooctene.

Applications De Recherche Scientifique

Chemical Research Applications

1. Precursor in Organic Synthesis

5,6,7,8,9,10-Hexahydrobenzocyclooctene serves as a precursor in the synthesis of more complex organic molecules. Its hexahydro structure allows for versatile reactions that can lead to the formation of various derivatives. For instance, it can be utilized in hydrogenation reactions to study the effects of saturation on reactivity and stability of cyclic compounds.

2. Model Compound for Hydrogenation Studies

The compound is often used as a model in studying hydrogenation processes. Researchers have explored its behavior under different catalytic conditions to understand the kinetics and mechanisms involved in hydrogenation reactions. This is particularly relevant in developing new catalysts for industrial applications.

Biological Applications

1. Potential Biological Activity

Research has indicated that this compound may exhibit biological activity that warrants further investigation. Studies are ongoing to explore its interactions with biomolecules and its potential as a lead compound in drug discovery.

2. Therapeutic Properties

The compound has been explored for potential therapeutic effects including anti-inflammatory and analgesic properties. Initial studies suggest that it may interact with specific biological targets, potentially modulating pathways related to pain and inflammation.

Industrial Applications

1. Production of Specialty Chemicals

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structural properties make it suitable for creating compounds with specific functionalities required in various applications such as adhesives and coatings.

2. Material Science

The compound's structural characteristics lend themselves to applications in material science where it can be used to develop new polymers or composites with enhanced properties. Research is focused on how its incorporation into materials can improve mechanical strength or thermal stability.

Case Study 1: Synthesis of Derivatives

A study conducted on the synthesis of brominated derivatives from this compound demonstrated its utility as a precursor for complex organic molecules. The reaction conditions were optimized to yield high purity products suitable for further applications .

In another study focusing on its biological activity, researchers screened various derivatives of this compound against common microbial strains. The results indicated significant antimicrobial activity against several pathogens which could lead to the development of new antimicrobial agents .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Case Studies |

|---|---|---|

| Chemical Research | Precursor for organic synthesis | Used in hydrogenation studies |

| Biological Research | Potential therapeutic properties | Anti-inflammatory effects under investigation |

| Industrial | Production of specialty chemicals | Enhanced properties in material applications |

| Material Science | Development of new polymers | Improved mechanical strength observed |

Mécanisme D'action

The mechanism of action of 5,6,7,8,9,10-Hexahydrobenzocyclooctene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hexahydro structure allows it to fit into binding sites and modulate biological pathways. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Below is a comparative analysis of 5,6,7,8,9,10-Hexahydrobenzocyclooctene with key analogues, focusing on structural features, synthesis, and applications.

Table 1: Comparative Data of this compound and Related Compounds

Key Differences and Implications

Ring Size and Saturation

- The parent compound (eight-membered ring) exhibits greater conformational flexibility compared to 5,6,8,9-tetrahydrobenzo[7]annulen-7-one (seven-membered ring). Smaller rings (e.g., seven-membered) introduce strain, affecting reactivity and stability .

- The fully saturated backbone of this compound contrasts with the ketone-containing analogue (5,6,8,9-tetrahydrobenzo[7]annulen-7-one), which is more electrophilic due to the carbonyl group .

Substituent Effects Fluorination in 6,6-difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-ol enhances metabolic stability and lipophilicity, making it suitable for medicinal chemistry applications .

Synthetic Routes The parent compound is synthesized via NaBH₄ reduction of precursor alcohols, as demonstrated in the preparation of triazole-forming fluorescence probes . Heterocyclic analogues (e.g., cyclohepta[b]pyridines) are generated through ring transformation reactions using diazines and pyrrolidinocycloalkenes .

Applications Pharmaceuticals: The ketone derivative (5,6,8,9-tetrahydrobenzo[7]annulen-7-one) is critical in synthesizing BGB-324, a kinase inhibitor . Materials Science: The dimethylated benzanthracenone derivative may serve in optoelectronic materials due to its extended conjugation .

Research Findings and Controversies

- Conflicting Reactivity Reports : While fluorinated derivatives are generally stable, the hydroxyl group in 6,6-difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-ol may lead to unexpected side reactions under acidic conditions, requiring careful handling .

- Heterocyclic Synthesis : The efficiency of ring transformations for nitrogen-containing analogues depends on reaction temperature and substituent effects, with larger rings (e.g., eight-membered) requiring optimized conditions .

Activité Biologique

5,6,7,8,9,10-Hexahydrobenzocyclooctene (HBCO) is a bicyclic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of HBCO, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a bicyclic structure that contributes to its chemical reactivity and interactions with biological systems. Its structure allows it to participate in various biochemical pathways, making it a subject of interest in pharmacology and toxicology.

Antioxidant Activity

Research has shown that HBCO exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant activity of HBCO has been evaluated through several assays:

- DPPH Scavenging Assay : HBCO demonstrated a dose-dependent scavenging effect on DPPH radicals.

- ABTS Assay : Similar results were observed with ABTS radicals, indicating that HBCO can effectively reduce oxidative stress markers.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of HBCO on various cancer cell lines. The findings suggest that HBCO can induce apoptosis in cancer cells through mechanisms involving:

- Cell Cycle Arrest : HBCO treatment resulted in G1 phase arrest in certain cancer cell lines.

- Apoptotic Pathways : Activation of caspases was observed, indicating that HBCO may trigger intrinsic apoptotic pathways.

Anti-inflammatory Effects

HBCO has also been investigated for its anti-inflammatory properties. In animal models of inflammation, administration of HBCO reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Study 1: Antioxidant Efficacy in Rats

A study conducted on rats evaluated the effects of HBCO supplementation on oxidative stress induced by high-fat diets. The results indicated:

- Reduced Malondialdehyde Levels : Indicating lower lipid peroxidation.

- Increased Glutathione Levels : Suggesting enhanced antioxidant defenses.

Case Study 2: Cytotoxicity in Human Cancer Cell Lines

A series of experiments were performed on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. Key findings included:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| PC-3 | 30 | G1 phase arrest |

These results highlight the potential of HBCO as a candidate for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5,6,7,8,9,10-Hexahydrobenzocyclooctene in academic laboratories?

- Methodological Answer : Synthesis typically involves [4+2] cycloaddition reactions or catalytic hydrogenation of benzocyclooctene derivatives. Key steps include:

- Use of inert atmospheres (e.g., nitrogen/argon) to prevent oxidation.

- Purification via column chromatography or recrystallization to isolate the product.

- Validation of reaction completion using thin-layer chromatography (TLC).

- Reference protocols from advanced organic chemistry textbooks for optimizing yields and stereochemical outcomes .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm hydrogenation levels and ring conformation. Compare peaks to NIST Chemistry WebBook reference data .

- GC-MS : Validate molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify functional groups (e.g., C-H stretching in cycloalkanes).

- Cross-validate results with computational models (e.g., DFT calculations) to resolve ambiguities .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation/contact.

- Store in airtight containers under inert gas to prevent degradation.

- Follow institutional guidelines for disposal of organic solvents and cyclic hydrocarbons .

Advanced Research Questions

Q. How can computational chemistry methods elucidate the conformational dynamics of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy minima for chair, boat, and twist-boat conformers.

- Molecular Dynamics (MD) Simulations : Study ring flexibility under varying temperatures.

- Compare computational results with experimental NMR data to validate models .

Q. How should researchers resolve contradictions in adsorption behavior data of this compound on indoor surfaces?

- Methodological Answer :

- Use microspectroscopic imaging (e.g., AFM-IR or ToF-SIMS) to analyze surface interactions at molecular scales.

- Replicate experiments under controlled humidity and temperature conditions to isolate variables.

- Cross-reference findings with adsorption studies of structurally similar cyclic hydrocarbons .

Q. What experimental strategies can elucidate reaction mechanisms involving this compound under varying catalytic conditions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to trace hydrogen transfer pathways.

- In Situ Spectroscopy (e.g., Raman or UV-Vis) to monitor intermediate formation.

- Compare catalytic efficiency of transition metals (e.g., Pd, Pt) in hydrogenation/dehydrogenation reactions .

Q. How can researchers validate the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Conduct aerobic/anaerobic biodegradation assays with soil/water samples.

- Use LC-MS/MS to detect degradation byproducts and quantify half-lives.

- Reference EPA risk evaluation frameworks for cyclic hydrocarbons to assess ecotoxicity .

Data Contradiction Analysis Framework

Key Methodological Resources

- Experimental Design : Leverage graduate-level curricula on organic synthesis and safety protocols .

- Data Validation : Utilize NIST Chemistry WebBook for spectral databases and EPA guidelines for environmental assessments .

- Advanced Techniques : Refer to Advanced Organic Chemistry for mechanistic insights and computational integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.